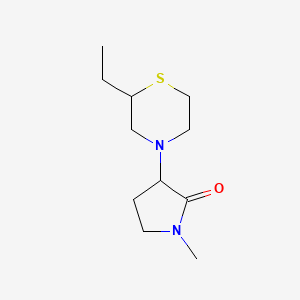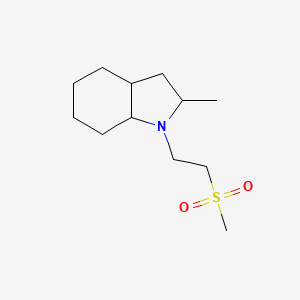
2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine, also known as EPMT, is a chemical compound that has been widely used in scientific research. It belongs to the thiomorpholine family and has a unique structure that makes it an attractive target for drug discovery.
Mécanisme D'action
2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine exerts its biological effects by binding to specific proteins and enzymes in the body. It has been shown to bind to the active site of various enzymes, thereby inhibiting their activity. 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine has also been shown to modulate the activity of various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways. The exact mechanism of action of 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and physiological effects:
2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9), and protein kinase C (PKC). It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high degree of chemical stability. 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine is also relatively inexpensive compared to other compounds used in scientific research. However, 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in aqueous experiments. 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine has great potential for use in drug discovery and development. Future research should focus on identifying the specific proteins and enzymes that 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine binds to and elucidating its mechanism of action. Further research is also needed to determine the optimal dosage and administration of 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine for different diseases. 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine derivatives with improved solubility and bioavailability should also be developed to enhance its effectiveness in vivo. Overall, 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine is a promising compound with many potential applications in scientific research and drug development.
Méthodes De Synthèse
2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine can be synthesized using a simple and efficient method. The most common method involves the reaction between 3-pyridinemethanethiol and 2-ethyl-4-chloromorpholine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out at room temperature. The resulting 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine has been extensively used in scientific research due to its unique structure and properties. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects. 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine has been used as a tool compound to study the mechanism of action of various proteins and enzymes. It has also been used to develop new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
2-ethyl-4-(pyridin-3-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-2-12-10-14(6-7-15-12)9-11-4-3-5-13-8-11/h3-5,8,12H,2,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMYTTKYEITSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chloropyridin-4-yl)methyl-methylamino]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B7586255.png)
![N-(5-cyanopyridin-2-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7586259.png)
![2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine](/img/structure/B7586265.png)
![2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine](/img/structure/B7586268.png)
![1-[1-[2-(2-Ethoxyphenoxy)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586281.png)

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7586300.png)
![2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7586307.png)
![(2-chloro-3-fluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7586309.png)


![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)

![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)